molecular formula C10H7Br2N B13039460 4-Bromo-6-(bromomethyl)isoquinoline

4-Bromo-6-(bromomethyl)isoquinoline

Katalognummer: B13039460
Molekulargewicht: 300.98 g/mol
InChI-Schlüssel: DZXVXQFMSACVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(bromomethyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of bromine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

The synthesis of 4-Bromo-6-(bromomethyl)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-Bromo-6-(bromomethyl)isoquinoline undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-(bromomethyl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(bromomethyl)isoquinoline involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-6-(bromomethyl)isoquinoline can be compared with other brominated isoquinolines, such as 4-bromoisoquinoline and 4-bromo-6-iodoquinoline . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and biological activity.

Similar compounds include:

    4-Bromoisoquinoline: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    4-Bromo-6-iodoquinoline: Contains an iodine atom instead of a bromomethyl group, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C10H7Br2N

Molekulargewicht

300.98 g/mol

IUPAC-Name

4-bromo-6-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-4-7-1-2-8-5-13-6-10(12)9(8)3-7/h1-3,5-6H,4H2

InChI-Schlüssel

DZXVXQFMSACVAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=CC(=C2C=C1CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.